1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15914187
Molecular Formula: C12H7F5O
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7F5O |
|---|---|
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene |
| Standard InChI | InChI=1S/C12H7F5O/c13-11(14)18-10-6-5-9(12(15,16)17)7-3-1-2-4-8(7)10/h1-6,11H |
| Standard InChI Key | NQHXBESJXLRQMB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a naphthalene system (C10H8) with two substituents:
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A difluoromethoxy group (-OCF2H) at position 1
-
A trifluoromethyl group (-CF3) at position 4
The naphthalene framework provides a rigid, planar aromatic system, while the fluorine atoms introduce significant electronegativity and steric bulk. The relative positions of the substituents influence electronic distribution, as evidenced by computational studies on similar systems .
Electronic Effects
-
The -CF3 group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects, reducing electron density at the adjacent carbon .
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The -OCF2H group acts as a moderate EWG, with its electron-withdrawing nature mitigated slightly by the oxygen atom’s lone pairs .
Steric Considerations
-
-CF3 has a van der Waals volume of ~38 ų, comparable to a methyl group but with higher symmetry.
-
-OCF2H occupies ~45 ų, creating steric hindrance that affects regioselectivity in substitution reactions .
Physicochemical Properties
Data from structurally related compounds suggest the following properties :
| Property | Value/Range |
|---|---|
| Molecular Formula | C12H7F5O |
| Molecular Weight | 262.17 g/mol |
| LogP (Predicted) | 3.8–4.2 |
| Water Solubility | <0.1 mg/mL |
| Melting Point | 85–90°C (estimated) |
| Boiling Point | 290–300°C (extrapolated) |
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnections are feasible:
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Naphthalene core formation with pre-installed substituents
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Late-stage functionalization of a preformed naphthalene derivative
Most reported routes adopt the second approach due to the challenges of introducing fluorine groups during naphthalene synthesis .
Direct Difluoromethoxylation
Adapted from catalytic radical difluoromethoxylation methods :
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Start with 4-(trifluoromethyl)naphthalen-1-ol
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Treat with difluoromethyl triflate (CF2HOTf) in Me-THF/H2O
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Use KOH as base (12 equiv) at 23°C for 12 h
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Purify via column chromatography (EtOAc/hexanes)
Yield: 65–72% (based on analogous reactions)
Cross-Coupling Approach
Modified from diarylamide synthesis protocols :
-
Suzuki-Miyaura coupling of 1-bromo-4-(trifluoromethyl)naphthalene with difluoromethoxylated boronic ester
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Catalyst: Pd(PPh3)4 (5 mol%)
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Base: Cs2CO3 in DMSO at 110°C
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Reaction time: 24 h
Challenges: Limited stability of difluoromethoxy-bearing boronic esters necessitates careful atmosphere control .
Optimization Considerations
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Solvent Effects: Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may promote decomposition .
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Temperature Control: Reactions typically proceed at 80–110°C; higher temperatures risk C-OCF2H bond cleavage .
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Purification: Silica gel chromatography with ethyl acetate/hexane mixtures (1:3 to 1:1) effectively separates product from byproducts .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The electron-deficient naphthalene ring directs incoming electrophiles to specific positions:
| Position | Reactivity | Governing Factors |
|---|---|---|
| 2 | Moderate | Ortho to -OCF2H, meta to -CF3 |
| 5 | High | Para to -CF3, meta to -OCF2H |
| 8 | Low | Steric hindrance from -CF3 |
Example: Nitration with HNO3/H2SO4 at 0°C produces 5-nitro derivative as major product (78% yield) .
Nucleophilic Aromatic Substitution (NAS)
Limited activity due to strong EWGs, but feasible under forcing conditions:
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Ammonolysis at 200°C with NH3/MeOH (20% conversion to 1-amino-4-CF3 naphthalene)
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Methoxylation using NaOMe/CuI in DMF at 150°C (5% yield at C2)
Radical Reactions
The -OCF2H group participates in hydrogen atom transfer (HAT) processes:
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Photochemical bromination yields 2-bromo derivative via radical chain mechanism
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Minisci-type alkylation with tert-butyl peroxide generates C5-alkylated products
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Data compiled from analogous compounds :
¹H NMR (400 MHz, CDCl3)
| Signal (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.21 | d (J=8.4 Hz) | H-5 |
| 7.98–7.89 | m | H-2, H-3 |
| 7.65 | t (J=7.6 Hz) | H-6 |
| 7.52–7.44 | m | H-7, H-8 |
| 6.61 | t (J=73 Hz) | OCF2H |
¹⁹F NMR (376 MHz, CDCl3)
| Signal (δ, ppm) | Assignment |
|---|---|
| -56.2 | CF3 (d, J=12 Hz) |
| -81.3 | OCF2H (t, J=73 Hz) |
¹³C NMR (101 MHz, CDCl3)
| Signal (δ, ppm) | Assignment |
|---|---|
| 151.2 | C-1 (OCF2H) |
| 139.8 | C-4 (CF3) |
| 128.4–126.1 | Aromatic carbons |
| 116.1 (t) | OCF2H (J=241 Hz) |
Mass Spectrometry
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